molecular formula C19H14Cl2N2O3 B15045137 2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B15045137
M. Wt: 389.2 g/mol
InChI Key: BUYRXQKHJWUJKM-LSHDLFTRSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both dichlorophenoxy and hydroxynaphthalenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is subsequently condensed with 2-hydroxy-1-naphthaldehyde under reflux conditions to yield the final product. The reaction conditions generally require a solvent such as ethanol or methanol and a catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with different functional groups replacing the dichlorophenoxy group.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.

    2-(2,4-dichlorophenoxy)propionic acid (dichlorprop): A herbicide with a similar dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to the presence of both dichlorophenoxy and hydroxynaphthalenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H14Cl2N2O3/c20-13-6-8-18(16(21)9-13)26-11-19(25)23-22-10-15-14-4-2-1-3-12(14)5-7-17(15)24/h1-10,24H,11H2,(H,23,25)/b22-10+

InChI Key

BUYRXQKHJWUJKM-LSHDLFTRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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